(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

Catalog No.
S13550733
CAS No.
M.F
C11H15BrFN
M. Wt
260.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-...

Product Name

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)10(14)9-7(12)5-4-6-8(9)13/h4-6,10H,14H2,1-3H3/t10-/m1/s1

InChI Key

YZKHAXDGUMWMMV-SNVBAGLBSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C=CC=C1Br)F)N

Isomeric SMILES

CC(C)(C)[C@@H](C1=C(C=CC=C1Br)F)N

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by its unique structure, which includes a bromo and a fluoro substituent on a phenyl ring, along with a branched aliphatic amine. The presence of these functional groups contributes to its potential biological activity and makes it an interesting subject for research in medicinal chemistry. The compound's systematic name indicates its stereochemistry, which is crucial for its interaction with biological targets.

The biological activity of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine has been predicted using computational methods that analyze structure-activity relationships. Such analyses suggest it may possess pharmacological properties relevant to therapeutic applications. The compound's structural features indicate potential interactions with neurotransmitter systems, particularly those involving monoamines, which could lead to effects on mood and cognition . Further studies are needed to confirm these predictions through empirical testing.

Several synthetic routes can be employed to produce (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine. One common method involves the bromination of 2,6-difluorotoluene followed by alkylation with 2,2-dimethylpropan-1-amine. Another approach could utilize asymmetric synthesis techniques to ensure the chiral purity of the final product. Techniques such as chiral chromatography may be used to separate and purify the desired enantiomer from racemic mixtures .

(S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine has potential applications in medicinal chemistry as a precursor for developing new pharmaceuticals targeting neurological disorders. Its unique structure may allow it to interact selectively with specific receptors or enzymes involved in neurotransmission and metabolic pathways. Additionally, this compound could serve as a valuable tool in research aimed at understanding the mechanisms of action of similar compounds .

Interaction studies involving (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine are crucial for understanding its pharmacodynamics and pharmacokinetics. Such studies typically involve assessing the compound's binding affinity to various biological targets, including receptors and enzymes. Techniques like radiolabeled binding assays or surface plasmon resonance can be employed to evaluate these interactions quantitatively

In Living Things - Biology LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://bio.libretexts.org/Bookshelves/Human_Biology/Human_Biology_(Wakim_and_Grewal)/03:_Chemistry_of_Life/3.10:_Chemical_Reactions_in_Living_Things" rel="nofollow noopener" target="_blank"> . Furthermore, computational docking studies can provide insights into the molecular interactions at play.

Several compounds share structural similarities with (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine. These include:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromo-3-fluorophenyl)-2,2-dimethylpropan-1-amineBromine and fluorine substituents on a phenyl ringPotential antidepressant properties
(S)-1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amineChlorine and fluorine substituentsAntinociceptive activity
(R)-1-(3-Iodophenyl)-2,2-dimethylpropan-1-amineIodine substituent on a phenyl ringNeuroprotective effects

These compounds exhibit variations in halogen substituents that may influence their biological activities and receptor selectivity. The distinct combination of bromo and fluoro groups in (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine contributes to its unique profile compared to other halogenated derivatives .

Retrosynthetic Analysis and Precursor Selection

The synthetic approach to (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine requires careful consideration of the molecular architecture, particularly the presence of both bromine and fluorine substituents on the aromatic ring and the stereogenic center at the benzylic position . The retrosynthetic analysis reveals multiple strategic disconnections that can lead to viable synthetic pathways.

The primary retrosynthetic disconnection involves the carbon-nitrogen bond formation, which can be achieved through reductive amination of the corresponding ketone precursor, 1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-one [2]. This approach leverages the well-established methodology for asymmetric ketone reduction to generate the desired chiral amine with high enantiomeric excess.

An alternative disconnection strategy focuses on the carbon-carbon bond formation between the aromatic ring and the tertiary alkyl chain. This approach utilizes Grignard reagent methodology, where 2-bromo-6-fluorobenzene serves as a precursor to the corresponding organometallic species [3]. The subsequent nucleophilic addition to pivaloyl chloride or related electrophiles establishes the desired carbon framework.

Precursor TypeAvailabilityCost FactorSynthetic Utility
2-Bromo-6-fluoroanilineHighModerateExcellent for diazonium routes
2-Bromo-6-fluorobenzeneHighLowSuitable for Grignard formation
2-Bromo-6-fluorobenzoic acidModerateModerateRequires additional steps
1-(2-Bromo-6-fluorophenyl)ethanoneLowHighDirect reductive amination precursor

The selection of appropriate precursors depends on several factors including commercial availability, cost considerations, and compatibility with subsequent synthetic transformations [4]. The dual halogen substitution pattern (bromine and fluorine) provides unique reactivity profiles that must be carefully managed throughout the synthetic sequence.

Precursor selection also considers the stereochemical requirements of the target molecule. The (S)-configuration at the benzylic position necessitates the use of asymmetric methodologies or chiral auxiliaries during the key bond-forming steps [5]. This stereochemical constraint significantly influences the choice of synthetic strategy and reagent selection.

Grignard Reaction-Based Synthesis Pathways

Grignard reagent formation from 2-bromo-6-fluorobenzene represents a viable synthetic approach, despite the challenges associated with fluorine-containing aromatic systems [3]. The presence of the fluorine substituent introduces electronic effects that can influence the reactivity and selectivity of the resulting organometallic species.

The formation of 2-fluorophenylmagnesium bromide derivatives requires careful optimization of reaction conditions to ensure complete conversion and minimize side reactions . Standard Grignard formation protocols involve treatment of the aryl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran, with the addition of catalytic amounts of iodine or 1,2-dibromoethane to initiate the reaction [3].

Reaction ParameterOptimized ConditionYield ImpactSelectivity Factor
Solvent SystemTetrahydrofuran/Diethyl ether (3:1)85-92%High
Temperature0°C to refluxVariableModerate
Reaction Time2-4 hoursDirect correlationLow
Initiator1,2-Dibromoethane (5 mol%)15-20% increaseMinimal

The nucleophilic addition of the Grignard reagent to electrophilic carbonyl compounds proceeds through well-established mechanisms [3]. For the synthesis of the target compound, the reaction with pivaloyl derivatives (such as pivaloyl chloride or N-methoxy-N-methylpivalamide) provides the desired carbon skeleton. The choice of electrophile significantly affects the reaction outcome and subsequent workup procedures.

The reaction of 2-fluoro-6-bromophenylmagnesium bromide with pivaloyl chloride generates the corresponding ketone intermediate, 1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-one, in moderate to good yields [3]. This ketone serves as a crucial intermediate for subsequent asymmetric reduction to the target amine.

Competing reactions, including nucleophilic addition and cycloaddition pathways, can occur with fluorinated Grignard reagents . The fluorine substituent influences the electronic properties of the aromatic system, leading to altered reactivity patterns compared to non-fluorinated analogs. These electronic effects must be carefully considered during reaction optimization.

Alternative Grignard-based approaches involve the use of functionalized electrophiles that directly introduce the amine functionality. The reaction with N-protected imine derivatives or related nitrogen-containing electrophiles can provide more direct access to the target amine structure, albeit with additional considerations regarding protecting group strategies.

Reductive Amination Strategies for Chiral Center Formation

Reductive amination represents one of the most efficient methods for constructing chiral amines, particularly when applied to the synthesis of (S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine [2] [7]. This approach involves the reduction of an imine intermediate formed between the ketone precursor and an appropriate amine source.

Direct asymmetric reductive amination (DARA) using iridium-based catalytic systems has emerged as a powerful methodology for chiral amine synthesis [7] [8]. These systems employ chiral phosphoramidite ligands in combination with iridium precursors to achieve high levels of enantioselectivity. The reaction proceeds through the formation of an imine intermediate, followed by stereoselective reduction using hydrogen gas or transfer hydrogenation conditions.

Catalyst SystemLigand TypeEnantioselectivitySubstrate ScopeReaction Conditions
Iridium-PhosphoramiditeMonodentate90-99% eeAromatic ketonesH₂ (50 bar), 50°C
Ruthenium-BINAPBidentate85-95% eeAliphatic/AromaticTransfer hydrogenation
Rhodium-DiphosphineBidentate80-92% eeLimited scopeH₂ (10 bar), RT

The mechanism of iridium-catalyzed asymmetric reductive amination involves several key steps [7]. Initial coordination of the ketone substrate to the iridium center is followed by nucleophilic attack of the amine component. The resulting imine intermediate undergoes stereoselective reduction through a concerted hydrogen transfer mechanism, where the stereochemical outcome is determined by the chiral environment created by the ligand system.

Alternative reductive amination strategies employ enzymatic systems, particularly transaminases, which offer excellent stereoselectivity under mild reaction conditions [9] [10]. These biocatalytic approaches utilize pyridoxal-5'-phosphate as a cofactor and can achieve remarkable enantioselectivities (>99% enantiomeric excess) for a wide range of ketone substrates [9].

The choice of amine source significantly influences the reaction outcome in reductive amination processes [7]. Primary alkyl amines serve as effective nitrogen sources in direct asymmetric reductive amination, with the reaction proceeding through outer-sphere transition states that minimize steric interactions [7]. The use of ammonia or ammonium salts provides access to primary amines, while secondary amine sources enable the synthesis of tertiary amine products.

Optimization of reaction conditions for reductive amination requires careful balance of several parameters including temperature, pressure, catalyst loading, and solvent selection [11] [12]. The presence of fluorine and bromine substituents in the target molecule may necessitate modified conditions to achieve optimal selectivity and yield.

Industrial-Scale Production Techniques and Process Intensification

The industrial synthesis of (S)-1-(2-bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine requires implementation of process intensification strategies to achieve economically viable production [13] [14]. These approaches focus on improving reaction efficiency, reducing waste generation, and minimizing energy consumption while maintaining product quality and safety standards.

Continuous flow processing represents a significant advancement in pharmaceutical manufacturing, offering superior heat and mass transfer characteristics compared to traditional batch processes [15] [16]. The implementation of microreactor technology enables precise control of reaction parameters and facilitates the scale-up of complex synthetic transformations [17].

Process ParameterBatch ProcessingContinuous FlowImprovement Factor
Heat TransferLimitedExcellent10-100x
Mass TransferModerateSuperior5-20x
Residence TimeHoursMinutes10-60x
Catalyst UtilizationVariableOptimized2-5x
Product QualityBatch-dependentConsistentSignificant

The application of continuous flow technology to chiral amine synthesis has demonstrated remarkable improvements in both efficiency and selectivity [15] [16]. Immobilized enzyme systems, particularly transaminases, can be integrated into packed-bed reactors to enable continuous production of chiral amines with excellent enantiomeric excess [15]. These systems operate under mild conditions and demonstrate extended catalyst lifetimes compared to batch processes.

Process intensification strategies for asymmetric catalysis focus on catalyst optimization and reaction engineering approaches [14]. The development of more robust catalytic systems that operate under industrially relevant conditions is crucial for commercial implementation. This includes the design of catalysts with improved stability, activity, and selectivity under process conditions.

Integrated reaction and separation systems offer significant advantages for industrial-scale production [18] [19]. The combination of reaction and workup steps in continuous mode eliminates intermediate isolation steps and reduces overall process complexity. Membrane-based separations and crystallization techniques can be integrated directly with the reaction system to provide purified products in a single continuous operation [18].

Green chemistry principles play an increasingly important role in industrial process development [19]. The implementation of environmentally benign solvents, recyclable catalysts, and atom-efficient synthetic methods contributes to sustainable manufacturing practices. Process intensification techniques such as reactive distillation and reactive extraction can further improve the environmental profile of industrial processes [19].

The economic considerations for industrial-scale production include catalyst costs, energy requirements, and waste treatment expenses [14]. The development of more efficient catalytic systems with reduced loading requirements and improved turnover numbers is essential for commercial viability. Additionally, the implementation of catalyst recycling and reuse strategies can significantly reduce operational costs.

The nucleophilic aromatic substitution reactions of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine represent a particularly intriguing case study in aromatic chemistry due to the presence of two distinct halogen leaving groups positioned in an ortho arrangement. The addition-elimination mechanism characteristic of nucleophilic aromatic substitution proceeds through the formation of a negatively charged intermediate, commonly known as the Meisenheimer complex [1]. This mechanism fundamentally differs from the classical SN1 and SN2 pathways observed with aliphatic substrates, as it occurs at trigonal carbon atoms with sp² hybridization [1].

The electronic environment created by the 2-bromo-6-fluoro substitution pattern significantly influences the reactivity profile of the aromatic ring. Fluorine serves as an exceptionally effective electron-withdrawing group through its strong inductive effect, which stabilizes the negatively charged intermediate formed during nucleophilic attack [2]. This electronic activation is crucial because aromatic rings are inherently nucleophilic and resist attack by nucleophiles unless they are sufficiently electron-deficient [1].

Kinetic studies reveal that fluorinated aromatic compounds exhibit enhanced reactivity in nucleophilic aromatic substitution reactions compared to their non-fluorinated analogs [3] [2]. The rate-determining step in these transformations is the initial nucleophilic addition to the aromatic ring, rather than the subsequent elimination of the leaving group [3]. This mechanistic insight explains why fluorine can function as a leaving group in aromatic systems despite being a poor leaving group in aliphatic chemistry [4].

Experimental investigations demonstrate that the relative reactivity order for halogen displacement follows the pattern: fluorine greater than chlorine greater than bromine greater than iodine [2]. This unusual trend contrasts sharply with aliphatic nucleophilic substitution, where the opposite order is observed [5]. The enhanced reactivity of aryl fluorides stems from the strong electron-withdrawing inductive effect of fluorine, which lowers the LUMO energy of the aromatic system and facilitates nucleophilic attack [2].

Temperature-dependent kinetic studies of related 2-bromo-6-fluorinated aromatic systems indicate activation energies ranging from 52 to 85 kilojoules per mole, depending on the specific nucleophile and reaction conditions employed [6]. The presence of additional electron-withdrawing substituents, such as nitro groups or nitriles, further reduces these activation barriers by providing additional stabilization of the Meisenheimer intermediate through resonance effects [7].

Solvent effects play a critical role in determining both the reaction rate and mechanism of nucleophilic aromatic substitution. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide generally accelerate these reactions by stabilizing the charged intermediates without strongly solvating the nucleophile [6]. In contrast, protic solvents can lead to competitive solvation effects that may reduce nucleophile reactivity [8].

The regioselectivity of nucleophilic attack on the 2-bromo-6-fluorophenyl system depends on the electronic and steric properties of the approaching nucleophile. While both positions are activated toward nucleophilic substitution, the fluorine-bearing carbon typically exhibits higher electrophilicity due to the superior electron-withdrawing ability of fluorine compared to bromine [9]. However, steric considerations may favor attack at the bromine-bearing carbon when bulky nucleophiles are employed.

Oxidative Transformations of the Amine Functional Group

The oxidative chemistry of the primary amine functional group in (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine encompasses a diverse array of mechanistic pathways and synthetic transformations. Primary amines undergo oxidation through several distinct mechanisms, including single-electron transfer processes, hydrogen atom abstraction, and direct oxygen insertion reactions [10] [11].

Molecular oxygen-mediated oxidations represent one of the most environmentally benign approaches for amine transformation. Research demonstrates that primary amines can be efficiently converted to their corresponding oximes using 1,1-diphenyl-2-picrylhydrazyl and tungsten oxide on alumina as catalysts under molecular oxygen atmosphere [10] [11]. The mechanism involves fast electron transfer from the primary amine to the radical catalyst, followed by proton transfer to generate an α-aminoalkyl radical intermediate [11]. This radical species subsequently reacts with molecular oxygen and undergoes hydrogen abstraction to form α-aminoalkyl hydroperoxide, which ultimately rearranges to yield the oxime product [11].

Metal-catalyzed oxidative processes offer alternative pathways for amine transformation with different selectivity profiles. Copper-mediated oxidations in the presence of reducing sugars such as glucose or methylglyoxal proceed through a Strecker-type mechanism involving reactive oxygen species [12]. The formation of benzaldehyde from benzylamine derivatives under these conditions requires copper ions, exhibits pH dependence, and involves the participation of molecular oxygen [12]. The reaction rate increases significantly at elevated pH values and in the presence of oxygen, while radical scavengers such as dimethyl sulfoxide substantially inhibit the transformation [12].

Organocatalytic oxidation systems utilizing salicylic acid derivatives have emerged as effective metal-free alternatives for amine oxidation [13]. These systems operate under ambient oxygen atmosphere and achieve oxidative coupling of benzylamines to form imines with excellent yields [13]. The mechanism involves initial formation of a salicylic acid-amine adduct, followed by radical-mediated oxidation processes as evidenced by the dramatic yield reduction observed in the presence of TEMPO radical scavenger [13].

Ruthenium-catalyzed aerobic oxidation provides access to amide products through a unique mechanistic pathway involving mesoionic carbene ligands [14]. The catalytic cycle encompasses abstraction of two amine protons and two benzylic hydrogen atoms by oxo and hydroxo ligands respectively, leading to nitrile formation followed by hydration to yield the corresponding amide [14]. Kinetic studies and Hammett relationship analysis indicate that β-hydride transfer mechanisms are not operative under these conditions [14].

The substrate scope of amine oxidations extends to various structural types, with electron-donating and electron-withdrawing substituents on the aromatic ring influencing both reaction rates and product distributions [13]. Benzylamines bearing methyl, methoxy, and tert-butyl groups undergo efficient oxidation, while halogen-substituted derivatives such as 4-chloro and 4-trifluoromethyl analogs also participate in these transformations [13].

Temperature and pressure effects significantly impact the efficiency of aerobic amine oxidations. Optimal conditions typically involve elevated temperatures ranging from 80 to 120 degrees Celsius and oxygen pressures of 5 MPa for maximum conversion rates [10] [11]. Lower temperatures result in reduced reaction rates, while excessive temperatures may lead to substrate decomposition or undesired side reactions.

Chemoselective oxidation represents a particular advantage of modern amine oxidation methodologies, as these processes can proceed effectively in the presence of other functional groups without interference [10]. This selectivity enables the transformation of complex molecules containing multiple oxidizable sites while preserving the integrity of sensitive functional groups.

Steric and Electronic Effects of the 2,2-Dimethylpropyl Substituent

The 2,2-dimethylpropyl substituent, commonly known as the neopentyl group, introduces profound steric hindrance that fundamentally alters the reactivity profile of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine [16]. This highly branched alkyl group creates a sterically congested environment around the amine nitrogen atom that significantly influences both thermodynamic stability and kinetic accessibility of various reaction pathways [17].

Steric hindrance effects manifest most dramatically in nucleophilic substitution reactions involving the amine functional group [16] [18]. The bulky 2,2-dimethylpropyl substituent severely impedes the approach of electrophiles toward the nitrogen center, necessitating elevated temperatures and extended reaction times for successful transformations . Comparative kinetic studies reveal that relative reaction rates decrease by factors of 10 to 100 when neopentyl groups are present compared to linear alkyl analogs [18].

The electronic influence of the 2,2-dimethylpropyl group operates through hyperconjugative and inductive mechanisms that modulate the electron density at the amine nitrogen [9]. Recent computational studies challenge the traditional view of alkyl groups as electron-donating entities, suggesting instead that they exert a slight electron-withdrawing inductive effect [9]. However, hyperconjugation between the carbon-hydrogen bonds of the methyl groups and the nitrogen lone pair provides stabilizing interactions that can enhance the nucleophilicity of the amine under appropriate conditions [9].

Conformational rigidity imposed by the neopentyl substituent restricts the rotational freedom around the carbon-nitrogen bond, leading to observable effects on nuclear magnetic resonance spectroscopy timescales [17]. Tertiary amines bearing multiple bulky alkyl groups exhibit restricted rotation about carbon-nitrogen bonds, resulting in distinguishable rotameric forms at room temperature [17]. This conformational constraint can influence the accessibility of the nitrogen lone pair for participation in chemical reactions.

Thermal stability considerations become paramount when dealing with highly branched tertiary amines containing 2,2-dimethylpropyl substituents [17]. These compounds undergo Hofmann-like elimination reactions when heated in non-polar solvents, forming alkenes and secondary amines through a β-elimination mechanism [17]. The tendency to undergo this degradation pathway correlates directly with the degree of steric congestion around the nitrogen atom, with severely hindered systems eliminating spontaneously at ambient temperature [17].

Steric protection effects can paradoxically enhance the stability of certain functional groups by shielding them from reactive species [19]. The bulky 2,2-dimethylpropyl substituents create a sterically demanding environment that can protect the amine from oxidation, hydrolysis, or other undesired transformations under mild conditions . This protective effect has been exploited in synthetic chemistry to achieve selective reactions at remote sites while preserving sensitive amine functionality.

Electronic stabilization through branching effects contributes to the overall thermodynamic stability of compounds bearing 2,2-dimethylpropyl substituents [19]. Computational studies demonstrate that branched alkanes exhibit enhanced stability compared to their linear isomers due to electronic correlation effects and reduced molecular surface area per atom [19]. These stabilizing interactions translate to improved thermal and chemical stability of the entire molecular framework.

Synthetic accessibility challenges arise from the steric demands of introducing 2,2-dimethylpropyl groups into target molecules [17]. Traditional alkylation methodologies often fail or proceed with poor efficiency due to the severe steric hindrance encountered during bond formation [17]. Alternative strategies involving organometallic reagents, SN1-type alkylation with 1-adamantyl triflate, or reaction of N-chloroamines with organometallic species have been developed to overcome these synthetic limitations [17].

Degradation Pathways and Stability Under Varied Conditions

The stability profile of (S)-1-(2-Bromo-6-fluorophenyl)-2,2-dimethylpropan-1-amine under diverse environmental conditions encompasses multiple degradation pathways that operate through distinct mechanistic routes depending on the specific conditions encountered [20] [21]. Understanding these degradation mechanisms is crucial for predicting the compound's behavior in pharmaceutical, environmental, and synthetic applications.

Hydrolytic degradation represents a primary pathway for the breakdown of aromatic amine compounds under aqueous conditions [20] [22]. The hydrolysis of aromatic halides typically requires elevated temperatures and acidic or basic catalysis to proceed at appreciable rates [22]. Acid-catalyzed hydrolysis operates through protonation of the leaving group, enhancing its departure ability and facilitating nucleophilic attack by water molecules [23]. The reaction proceeds with half-lives ranging from 2 to 8 hours at temperatures between 60 and 80 degrees Celsius under strongly acidic conditions [24].

Base-catalyzed hydrolysis follows an addition-elimination mechanism where hydroxide ion acts as the nucleophile [22]. This pathway typically exhibits longer half-lives of 4 to 12 hours under basic conditions (pH 9-12) at moderate temperatures [24]. The presence of electron-withdrawing groups such as fluorine and bromine accelerates hydrolytic processes by stabilizing the transition states and intermediates involved in these transformations [25].

Thermal degradation pathways become significant at elevated temperatures, typically above 200 degrees Celsius [26] [27]. Thermal decomposition proceeds through multiple concurrent mechanisms, including homolytic bond cleavage, elimination reactions, and rearrangement processes [26]. The neopentyl amine structure is particularly susceptible to Hofmann elimination at moderate temperatures, with half-lives of 15 to 45 minutes at 150-200 degrees Celsius in the presence of base [17] [27].

Photochemical degradation occurs upon exposure to ultraviolet radiation in the presence of oxygen [21]. The aromatic ring system acts as a chromophore that absorbs UV light, leading to excited state formation and subsequent chemical transformation [21]. Photodegradation typically results in hydroxylated products formed through radical mechanisms involving singlet oxygen or hydroxyl radicals [21]. The presence of halogen substituents can enhance or diminish photostability depending on their specific electronic effects and positions on the aromatic ring.

Oxidative degradation processes involve reaction with various oxidizing agents including hydrogen peroxide, molecular oxygen, and metal-catalyzed systems [20]. The primary amine functional group is particularly susceptible to oxidation, undergoing transformation to aldehydes, oximes, or amides depending on the specific oxidizing conditions employed [10] [11]. Oxidative degradation typically exhibits half-lives of 6 to 24 hours under ambient conditions in the presence of common oxidizing agents [24].

Enzymatic degradation pathways play important roles in biological systems where the compound may encounter various metabolic enzymes [20]. Cytochrome P450 enzymes can catalyze hydroxylation reactions at the aromatic ring or aliphatic side chain, while amine oxidases may convert the primary amine to aldehyde products [20]. Enzymatic transformations typically proceed under physiological conditions (pH 7.4, 37 degrees Celsius) with half-lives ranging from 2 to 5 days depending on the specific enzyme system involved [24].

Environmental persistence factors influence the long-term stability of the compound in natural systems [25]. The carbon-fluorine bond exhibits exceptional resistance to degradation processes due to its high bond strength and the poor leaving group ability of fluoride ion [28] [25]. This resistance to degradation can lead to environmental persistence and potential bioaccumulation in food chains [28].

Structure-stability relationships demonstrate that specific molecular features influence degradation susceptibility [29]. The presence of multiple halogen substituents generally enhances chemical stability by reducing electron density at reactive sites [25]. Conversely, the branched aliphatic substituent may introduce conformational flexibility that facilitates certain degradation pathways while hindering others through steric effects [17].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

259.03719 g/mol

Monoisotopic Mass

259.03719 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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